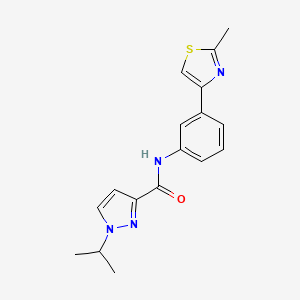
1-(3,4-Dimethylphenyl)-4-methanesulfonylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-4-methanesulfonylpiperazine, commonly known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMMP belongs to the class of piperazine derivatives and is known to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of DMMP is not fully understood, but it is believed to act through various pathways. DMMP has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in the production of inflammatory mediators. DMMP has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. Furthermore, DMMP has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
DMMP has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. DMMP has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DMMP has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. In addition, DMMP has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMMP has several advantages for lab experiments, including its low toxicity and high solubility in water. DMMP is also stable under physiological conditions and can be easily synthesized in the laboratory. However, DMMP has some limitations, including its limited availability and high cost. DMMP also has a short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
For DMMP research include the development of more efficient synthesis methods, the evaluation of its pharmacokinetics and toxicity, and the determination of its efficacy in clinical trials. DMMP may also have potential applications in other diseases, such as cardiovascular disease and diabetes.
Synthesemethoden
DMMP can be synthesized using various methods, including the reaction of 1-(3,4-dimethylphenyl)piperazine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification using column chromatography. Another method involves the reaction of 1-(3,4-dimethylphenyl)piperazine with methanesulfonic acid in the presence of a dehydrating agent such as thionyl chloride.
Wissenschaftliche Forschungsanwendungen
DMMP has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. DMMP has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. DMMP has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, DMMP has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-11-4-5-13(10-12(11)2)14-6-8-15(9-7-14)18(3,16)17/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRNELIWDCZFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-methanesulfonylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853692.png)


![3-(3-sulfopropyl)-2-{[(2Z)-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B2853698.png)



![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B2853705.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2853706.png)


![(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2853709.png)
